Product packaging for Butyro-betaine(Cat. No.:)

Butyro-betaine

Cat. No.: B1200506
M. Wt: 144.23 g/mol
InChI Key: NFIMAPQYTHEQEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Key Chemical Properties:

Property Value/Description Source
IUPAC Name 4-(trimethylazaniumyl)butanoate
CAS Registry Number 407-64-7
Synonyms Deoxycarnitine, 4-trimethylaminobutyrate
Molecular Formula C₇H₁₅NO₂
Charge Zwitterionic (neutral at physiological pH)

The compound is classified as an amino acid betaine due to its zwitterionic nature and structural similarity to gamma-aminobutyric acid (GABA). Its biosynthesis and degradation pathways intersect with carnitine metabolism, making it a critical intermediate in lipid oxidation.

Historical Context of Discovery and Early Research

Gamma-butyrobetaine was first identified in the 1960s during investigations into carnitine biosynthesis. Early studies in rat liver homogenates revealed its role as the immediate precursor of L-carnitine. Key milestones include:

  • 1970s : Christiansen and Bremer demonstrated active hepatic uptake of gamma-butyrobetaine, linking it to carnitine synthesis. Their work showed that isolated liver cells could accumulate gamma-butyrobetaine against a concentration gradient, dependent on ATP.
  • 1978 : Broquist et al. developed a sensitive enzymatic assay for gamma-butyrobetaine quantification, revealing its tissue distribution in rats. This study reported concentrations of 4.6–12.3 nmol/g in organs like liver and heart.
  • 1980s–1990s : The cloning of gamma-butyrobetaine dioxygenase (BBOX1) in humans and rats elucidated the final enzymatic step in carnitine production. Structural studies confirmed BBOX1’s dependence on Fe²⁺ and 2-oxoglutarate.
  • 2010s : Microbial metabolism studies revealed gamma-butyrobetaine’s role in gut microbiota, particularly its conversion to trimethylamine (TMA) via anaerobic pathways.

Biological Significance in Eukaryotic and Prokaryotic Systems

Eukaryotic Systems:

In mammals, gamma-butyrobetaine serves as the direct precursor of L-carnitine , a molecule essential for mitochondrial fatty acid transport. Key processes include:

  • Hepatic Uptake : Transported into hepatocytes via OCTN2 (SLC22A5) and GABA transporters (e.g., GAT2).
  • Enzymatic Conversion : Hydroxylated by BBOX1 (EC 1.14.11.1) to form L-carnitine, a reaction requiring Fe²⁺, oxygen, and 2-oxoglutarate.
  • Tissue Distribution : Highest BBOX1 activity occurs in kidneys, liver, and brain, correlating with carnitine demand.

Prokaryotic Systems:

Gamma-butyrobetaine participates in microbial energy metabolism and osmoprotection:

  • Anaerobic Degradation : Gut microbes like Emergencia timonensis convert gamma-butyrobetaine to TMA via the gbu gene cluster, a pathway linked to cardiovascular disease.
  • Osmoprotection : In Bacillus subtilis, gamma-butyrobetaine is imported via the OpuC transporter to counteract osmotic stress.
  • Carbon Source : Certain Enterobacteriaceae species metabolize gamma-butyrobetaine to crotonyl-CoA, yielding butyrate and ATP.

Comparative Functional Roles:

Function Eukaryotes Prokaryotes
Primary Role Carnitine biosynthesis TMA production, osmoprotection
Key Enzymes BBOX1, OCTN2 GbuABC (TMA lyase), OpuC transporter
Metabolic Output Fatty acid oxidation Atherogenic TMAO, butyrate
Regulatory Factors Dietary carnitine intake, hormonal signals Gut microbiota composition, redox conditions

This dual role underscores gamma-butyrobetaine’s evolutionary conservation and adaptability across biological systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18NO+ B1200506 Butyro-betaine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H18NO+

Molecular Weight

144.23 g/mol

IUPAC Name

trimethyl(2-oxopentyl)azanium

InChI

InChI=1S/C8H18NO/c1-5-6-8(10)7-9(2,3)4/h5-7H2,1-4H3/q+1

InChI Key

NFIMAPQYTHEQEY-UHFFFAOYSA-N

SMILES

CCCC(=O)C[N+](C)(C)C

Canonical SMILES

CCCC(=O)C[N+](C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Butyro-Betaine vs. Betaine (Glycine Betaine)

Property This compound Betaine (Glycine Betaine)
Structure 3-(Trimethylammonio)butyrate N,N,N-Trimethylglycine
Sources Pyridine metabolism (coffee, tobacco) Seafood, wheat germ, spinach
Biological Role Carnitine precursor; mitochondrial metabolism Osmolyte; methyl donor in liver/kidneys
Health Implications Sarcopenia, muscle atrophy Liver steatosis, cardiovascular disease

Key Differences :

  • This compound is exclusive to mitochondrial energy metabolism, while betaine primarily supports transmethylation and osmoprotection.
  • Betaine is widely distributed in plants and animals, whereas this compound is human-specific in certain metabolic contexts .

This compound vs. Propio Betaine and Alanine Betaine

Propio betaine (PB) and alanine betaine (propiobetaine) are synthetic quaternary ammonium salts studied for their compensatory solute properties .

Property This compound Propio Betaine (PB) Alanine Betaine (Propiobetaine)
Structure C₄ backbone with trimethylammonium C₃ backbone with trimethylammonium C₃ backbone with trimethylammonium
Synthesis Natural (urine, pyridine metabolism) Synthetic ion-exchange methods Synthetic alkylation of amino acids
Applications Metabolic biomarker Protein stabilization in extreme conditions Industrial osmoprotectant

Functional Contrast :

  • This compound is naturally occurring and tied to human physiology, while propio- and alanine betaines are primarily synthetic, with industrial or biochemical applications.

This compound vs. Carnitine

Property This compound Carnitine
Structure Quaternary ammonium with butyrate chain Quaternary ammonium with hydroxylated chain
Role Precursor in carnitine synthesis Facilitates fatty acid transport into mitochondria
Deficiency Effects Linked to mitochondrial dysfunction Muscle weakness, hypoglycemia

Interdependency :

  • This compound’s metabolic relevance is partly defined by its role in carnitine production, making it essential for energy homeostasis .

This compound vs. Beta-Alanine

Beta-alanine (C₃H₇NO₂), a non-proteinogenic amino acid, differs structurally and functionally:

Property This compound Beta-Alanine
Structure Quaternary ammonium compound Linear amino acid (3-aminopropanoic acid)
Function Carnitine precursor Precursor of carnosine (muscle buffer)
Health Role Mitochondrial metabolism Exercise performance enhancement

Divergence :

  • Beta-alanine lacks the trimethylammonium group, limiting its role to peptide synthesis rather than methyl donation or osmolyte activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butyro-betaine
Reactant of Route 2
Butyro-betaine

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